2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. One common route begins with the preparation of the 5-(4-fluorophenyl)-1,2,4-oxadiazole intermediate. This intermediate is then reacted with 2-bromophenol to form the phenoxy derivative. Finally, the phenoxy derivative is coupled with N-(prop-2-en-1-yl)acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the phenoxy group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the phenoxy group, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the phenoxyacetamide moiety can modulate its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
- 2-{2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
- 2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
Uniqueness
The uniqueness of 2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide lies in its fluorophenyl group, which can significantly influence its chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16FN3O3 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C19H16FN3O3/c1-2-11-21-17(24)12-25-16-6-4-3-5-15(16)18-22-19(26-23-18)13-7-9-14(20)10-8-13/h2-10H,1,11-12H2,(H,21,24) |
InChI Key |
JVCHEWDBXNINDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)COC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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